2,3-Bis(4-methoxyphenyl)pentanoic acid
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Overview
Description
2,3-Bis(4-methoxyphenyl)pentanoic acid is an organic compound characterized by the presence of two methoxyphenyl groups attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)pentanoic acid typically involves the reaction of appropriate methoxyphenyl derivatives with a pentanoic acid precursor. One common method involves the use of Friedel-Crafts acylation, where methoxybenzene reacts with a pentanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Nitro or halogen-substituted methoxyphenyl derivatives.
Scientific Research Applications
2,3-Bis(4-methoxyphenyl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be linked to the modulation of inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)pentanoic acid
- 4-Methoxyphenol
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone derivatives .
Uniqueness
2,3-Bis(4-methoxyphenyl)pentanoic acid stands out due to its dual methoxyphenyl groups, which confer unique chemical properties and reactivity.
Properties
CAS No. |
1756-65-6 |
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Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2,3-bis(4-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C19H22O4/c1-4-17(13-5-9-15(22-2)10-6-13)18(19(20)21)14-7-11-16(23-3)12-8-14/h5-12,17-18H,4H2,1-3H3,(H,20,21) |
InChI Key |
BZSHUBXBMWOXAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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